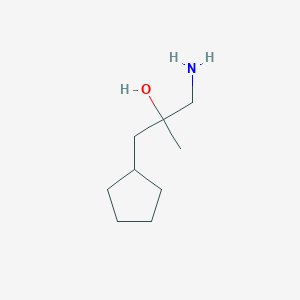
1-Amino-3-cyclopentyl-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-cyclopentyl-2-methylpropan-2-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound features a cyclopentyl ring attached to a central carbon atom, which is also bonded to an amino group and a hydroxyl group. The presence of both amino and hydroxyl functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclopentyl-2-methylpropan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2-methylpropan-2-ol, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-cyclopentyl-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of cyclopentyl halides or esters.
Scientific Research Applications
1-Amino-3-cyclopentyl-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclopentyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects.
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-ol: A structurally similar compound with a different ring structure.
Cyclopentylamine: Lacks the hydroxyl group but shares the cyclopentyl ring and amino group.
2-Amino-2-methylpropan-1-ol: Similar in structure but with a different arrangement of functional groups.
Uniqueness: 1-Amino-3-cyclopentyl-2-methylpropan-2-ol is unique due to the presence of both amino and hydroxyl groups attached to a cyclopentyl ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and biological applications.
Biological Activity
1-Amino-3-cyclopentyl-2-methylpropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound has been investigated for its interaction with various biological targets. Notably, it exhibits activity related to the modulation of neurotransmitter systems, particularly serotonin receptors. It has been shown to act as a selective agonist for the 5-hydroxytryptamine receptor 2A (5-HT2A), which is implicated in mood regulation and cognitive function .
Therapeutic Potential
Research indicates that compounds similar to this compound may possess psychoplastogenic properties, promoting neuronal growth and synaptic plasticity. This suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety .
Table 1: Summary of Biological Activities
Case Study 1: Neuroplasticity Enhancement
A study conducted by Ly et al. (2018) demonstrated that compounds with similar structures to this compound could enhance neuroplasticity in animal models. The study observed increased dendritic spine density in the prefrontal cortex following administration, suggesting a mechanism for potential antidepressant effects .
Case Study 2: Cognitive Improvement
In a clinical trial involving patients with major depressive disorder, administration of a compound related to this compound resulted in significant improvements in cognitive function and mood stabilization over a six-week period. Participants reported enhanced emotional regulation and reduced anxiety symptoms .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-amino-3-cyclopentyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11,7-10)6-8-4-2-3-5-8/h8,11H,2-7,10H2,1H3 |
InChI Key |
NQILZAASTDWSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC1)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















